molecular formula C22H27N5O3S B2506848 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251607-56-3

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2506848
CAS No.: 1251607-56-3
M. Wt: 441.55
InChI Key: ZHEDZNZMXCKATI-UHFFFAOYSA-N
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Description

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a thiazolopyrimidine core, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, each requiring specific reagents and conditions The synthetic route typically starts with the preparation of the piperazine derivative, followed by the formation of the thiazolopyrimidine coreIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as catalytic reactions and continuous flow processes .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products depending on the reaction conditions

Scientific Research Applications

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione stands out due to its unique structure and reactivity. Similar compounds include:

    1-(3,4-dimethylphenyl)piperazine: Shares the piperazine ring but lacks the thiazolopyrimidine core.

    1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine: Contains a piperazine ring with different substituents.

    1-(3,4-dimethylphenyl)piperazine hydrochloride: A salt form of a similar piperazine derivative

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-13(2)12-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-9-7-25(8-10-26)16-6-5-14(3)11-15(16)4/h5-6,11,13H,7-10,12H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEDZNZMXCKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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